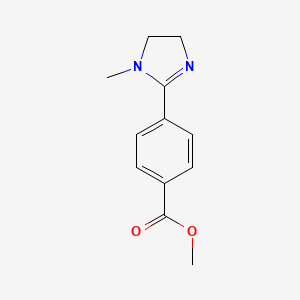
Methyl 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)benzoate is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)benzoate typically involves the reaction of 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)benzoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)benzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)benzoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with various enzymes and receptors, leading to the modulation of biological processes. For example, it can inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 4,5-dihydro-2-methyl-: Known for its use in the synthesis of pharmaceuticals.
3-[hydroxy(phenyl)methyl]-4-[(1-methyl-1H-imidazol-5-yl)methyl]-: Studied for its biological activities.
Uniqueness
Methyl 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)benzoate is unique due to its specific structure, which combines the imidazole ring with a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
651326-25-9 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl 4-(1-methyl-4,5-dihydroimidazol-2-yl)benzoate |
InChI |
InChI=1S/C12H14N2O2/c1-14-8-7-13-11(14)9-3-5-10(6-4-9)12(15)16-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
IXUUYTOHJRZRCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN=C1C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine](/img/structure/B12588727.png)
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(4,4-dibromobutyl)stannane](/img/structure/B12588731.png)
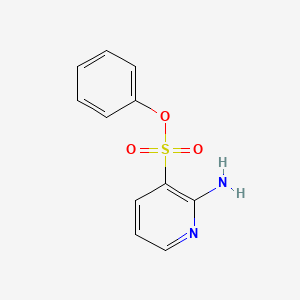

![4-[({3-Ethyl-4'-({[(2R)-heptan-2-yl]oxy}carbonyl)-2'-[(2R)-hexan-2-yl][1,1'-biphenyl]-4-yl}oxy)carbonyl]benzoate](/img/structure/B12588754.png)
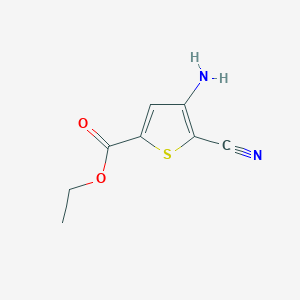

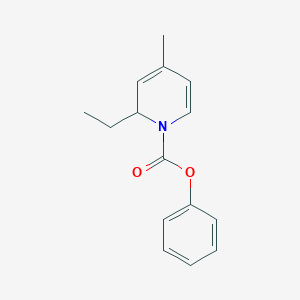
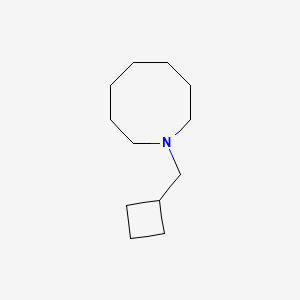
![3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12588792.png)
![Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]-](/img/structure/B12588796.png)

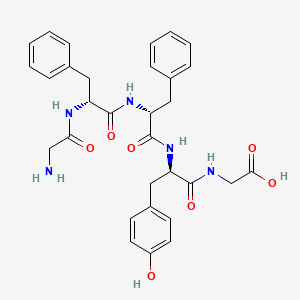
![2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B12588810.png)
